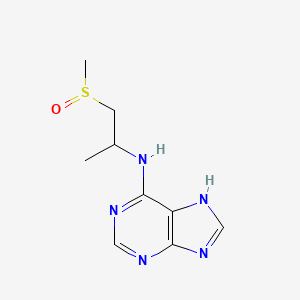![molecular formula C10H11FN2O2 B6631507 (5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)
(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it suitable for use in a range of scientific research applications. In
Mechanism of Action
The mechanism of action of (5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone involves the inhibition of various enzymes, such as proteases and kinases. This inhibition results in the disruption of various cellular processes, which can lead to the death of cancer cells or the prevention of the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme that is inhibited. For example, the inhibition of proteases can lead to the disruption of protein degradation, which can result in the accumulation of misfolded proteins and the development of diseases such as Alzheimer's disease. On the other hand, the inhibition of kinases can lead to the disruption of cellular signaling pathways, which can result in the death of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using (5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone in lab experiments include its specificity for certain enzymes, its ability to inhibit multiple enzymes, and its potential use in the development of new drugs. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on (5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone. These include further studies on its mechanism of action, the development of new drugs based on this compound, and the exploration of its potential applications in other scientific research fields, such as material science and catalysis.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties make it suitable for use in a range of scientific research applications, including the study of enzyme mechanisms, the development of new drugs, and the exploration of its potential applications in other scientific research fields. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.
Synthesis Methods
The synthesis of (5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone involves the reaction of 2-chloro-5-fluoropyridine with (3R)-3-hydroxypyrrolidine-1-carboxylic acid methyl ester in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using various techniques, such as column chromatography.
Scientific Research Applications
(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone has been extensively studied for its potential applications in various scientific research fields. It has been used as a tool compound to study the mechanism of action of various enzymes, such as proteases and kinases. Additionally, this compound has been used to develop new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease.
Properties
IUPAC Name |
(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-7-1-2-9(12-5-7)10(15)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWDQJMYZFPTHU-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)







![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)
![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)


![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631521.png)
